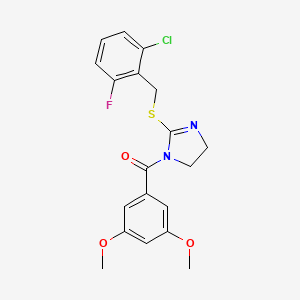

![molecular formula C12H10N4O2 B2582899 5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide CAS No. 2034238-50-9](/img/structure/B2582899.png)

5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

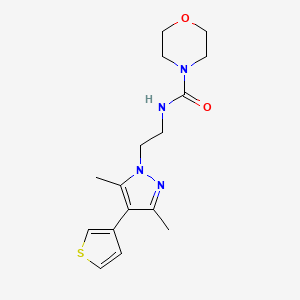

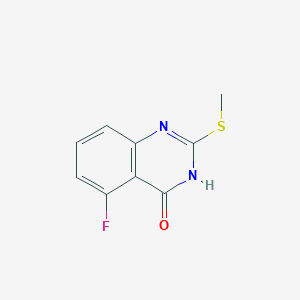

“5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds . These compounds have been found to be highly used in medicinal chemistry and drug molecule production .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine compounds has been studied extensively. A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds was developed . The procedure offered multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyridine compounds have been studied. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .

Scientific Research Applications

Antibacterial Activity

Pyrazolopyridine derivatives, including those structurally related to 5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide, have been synthesized and evaluated for their antibacterial properties. These compounds exhibit moderate to good activity against a range of Gram-negative and Gram-positive bacteria, including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (N. Panda, S. Karmakar, A. K. Jena, 2011).

Antitubercular Agents

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed, synthesized, and shown to exhibit promising in vitro potency against drug-susceptible Mycobacterium tuberculosis strains and multidrug-resistant strains. This suggests their potential as lead compounds for future antitubercular drug discovery (Jian-Feng Tang et al., 2015).

Cytotoxic Activity

Synthesized pyrazolopyridine and pyrazolopyrimidine derivatives have been evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Antifungal and Antimicrobial Agents

Studies on pyrazole derivatives, including those structurally akin to this compound, have shown significant antifungal and antimicrobial activities, highlighting their potential as phytopathogenic growth inhibitors (C. B. Vicentini, C. Romagnoli, E. Andreotti, D. Mares, 2007).

Antiavian Influenza Virus Activity

A new route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored, showing remarkable activity against the avian influenza virus, which opens new avenues for antiviral drug development (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications .

Mode of Action

It’s worth noting that compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit tunable photophysical properties .

Biochemical Pathways

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit beneficial properties as antimetabolites in purine biochemical reactions .

Result of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit significant inhibitory activity .

Action Environment

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit good stability under exposure to extreme ph .

Biochemical Analysis

Biochemical Properties

5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide is known to have beneficial properties as antimetabolites in purine biochemical reactions . It interacts with various enzymes and proteins, playing a significant role in these biochemical reactions .

Cellular Effects

This compound has shown remarkable cytotoxic activity against certain types of cells, including colon, breast, and lung carcinoma cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it exhibits cytotoxic activities at certain concentrations

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Properties

IUPAC Name |

5-methyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-8-6-11(15-18-8)12(17)14-9-3-5-16-10(7-9)2-4-13-16/h2-7H,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLGXURTBYVYDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2582829.png)

![2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2582838.png)

![2-((2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2582839.png)